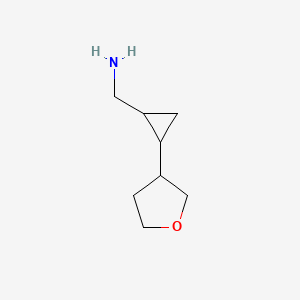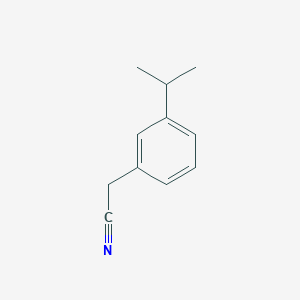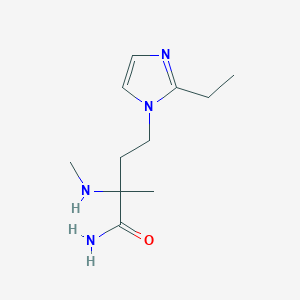
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a cyclopropyl group, a 2-methylpropyl group, and a carboxylic acid functional group attached to the benzodiazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The benzodiazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The cyclopropyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the benzodiazole ring can produce partially or fully hydrogenated derivatives.
科学的研究の応用
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The cyclopropyl and 2-methylpropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazole derivatives, such as:
1H-1,3-benzodiazole-5-carboxylic acid: Lacks the cyclopropyl and 2-methylpropyl groups, resulting in different chemical and biological properties.
2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the 2-methylpropyl group, which can affect its binding affinity and selectivity.
1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the cyclopropyl group, leading to differences in its chemical reactivity and biological activity.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
2-cyclopropyl-1-(2-methylpropyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)8-17-13-6-5-11(15(18)19)7-12(13)16-14(17)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,19) |
InChIキー |
GCIQPQNRARACFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)












